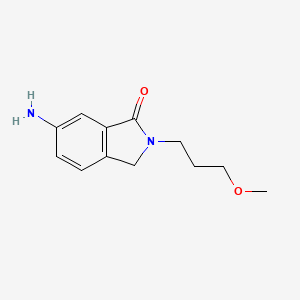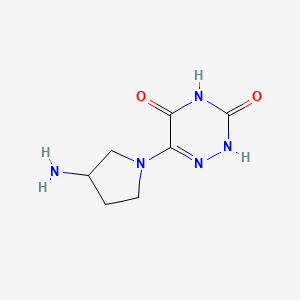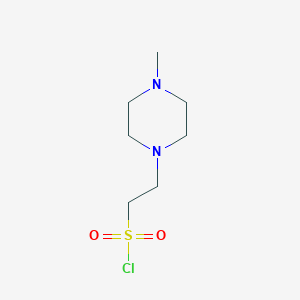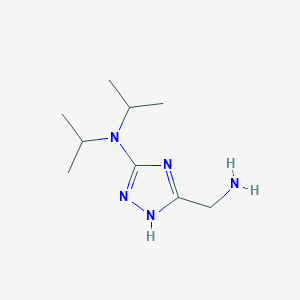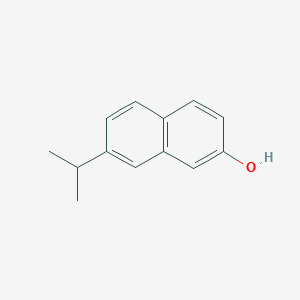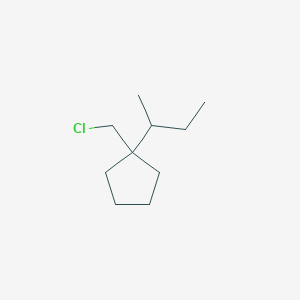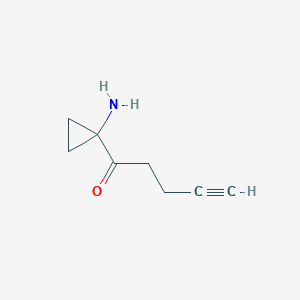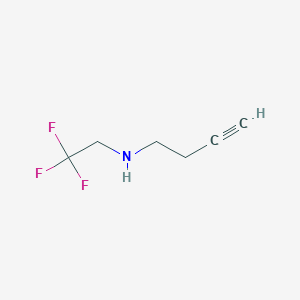
(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine is an organic compound characterized by the presence of both an alkyne and a trifluoroethyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of but-3-yn-1-amine with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(But-3-yn-1-yl)amine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
(2,2,2-Trifluoroethyl)amine: Lacks the alkyne group, affecting its reactivity and applications.
(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine derivatives: Compounds with additional functional groups that can further modulate their properties.
Uniqueness: this compound is unique due to the combination of the alkyne and trifluoroethyl groups, which confer distinct reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C6H8F3N |
|---|---|
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
N-(2,2,2-trifluoroethyl)but-3-yn-1-amine |
InChI |
InChI=1S/C6H8F3N/c1-2-3-4-10-5-6(7,8)9/h1,10H,3-5H2 |
Clé InChI |
XJXSSYBIBFKTHZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCNCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


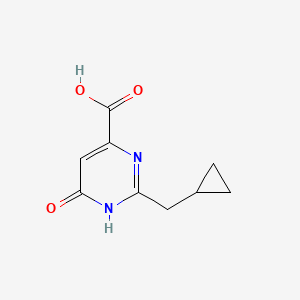
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
